Cas no 25504-47-6 (Methyl 2-oxopiperidine-4-carboxylate)

Methyl 2-oxopiperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-oxopiperidine-4-carboxylate
- 1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXYLIC ACID METHYL ESTER
- 2-Oxo-piperidin-carbonsaeure-(4)-methylester
- 2-oxo-piperidine-4-carboxylic acid methyl ester
- AK-51686
- KB-84194
- METHYL 2-HYDROXY-4-PYRIDINECARBOXYLATE
- PB32713
- PB33296
- SureCN2153275
- Y5083
- 4-Piperidinecarboxylic acid, 2-oxo-, methyl ester
- BIESXMIFDWYKTQ-UHFFFAOYSA-N
- ST2413212
- AB0037756
- Z1422316000
- SCHEMBL2153275
- Methyl2-oxopiperidine-4-carboxylate
- CS-0043672
- ALBB-028020
- AKOS022179348
- DS-13937
- 25504-47-6
- SY035878
- EN300-244851
- A877565
- Z1255401784
- 2-ketoisonipecotic acid methyl ester
- DB-023328
- MFCD17012745
-
- MDL: MFCD17012745
- インチ: 1S/C7H11NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h5H,2-4H2,1H3,(H,8,9)
- InChIKey: BIESXMIFDWYKTQ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1([H])C([H])([H])C(N([H])C([H])([H])C1([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 157.07389321g/mol
- どういたいしつりょう: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): -0.5
Methyl 2-oxopiperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175906-25g |
Methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 97% | 25g |
¥3399.90 | 2023-09-01 | |
Enamine | EN300-244851-10.0g |
methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95% | 10.0g |
$293.0 | 2024-06-19 | |
Enamine | EN300-244851-0.1g |
methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95% | 0.1g |
$19.0 | 2024-06-19 | |
Chemenu | CM107638-1g |
methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95%+ | 1g |
$82 | 2023-01-06 | |
Ambeed | A106805-1g |
Methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95% | 1g |
$26.0 | 2024-07-20 | |
Chemenu | CM107638-5g |
methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95% | 5g |
$234 | 2021-08-06 | |
Chemenu | CM107638-10g |
methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95% | 10g |
$402 | 2021-08-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M94110-5g |
Methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 95% | 5g |
¥1491.0 | 2022-04-27 | |
TRC | B496058-500mg |
Methyl 2-Oxopiperidine-4-carboxylate |
25504-47-6 | 500mg |
$ 160.00 | 2022-06-01 | ||
eNovation Chemicals LLC | D495570-10G |
methyl 2-oxopiperidine-4-carboxylate |
25504-47-6 | 97% | 10g |
$210 | 2024-05-23 |
Methyl 2-oxopiperidine-4-carboxylate 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
3. Back matter
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Methyl 2-oxopiperidine-4-carboxylateに関する追加情報
Comprehensive Overview of Methyl 2-oxopiperidine-4-carboxylate (CAS No. 25504-47-6): Properties, Applications, and Industry Insights
Methyl 2-oxopiperidine-4-carboxylate (CAS No. 25504-47-6) is a versatile organic compound widely recognized for its role in pharmaceutical synthesis and specialty chemical applications. This ester derivative of piperidine features a 2-oxo (ketone) and 4-carboxylate functional group, making it a valuable intermediate in medicinal chemistry. With the growing demand for heterocyclic building blocks and N-containing scaffolds, this compound has garnered significant attention from researchers and manufacturers alike.
The molecular structure of Methyl 2-oxopiperidine-4-carboxylate combines a six-membered piperidine ring with strategically positioned carbonyl and ester groups. This unique arrangement enables diverse reactivity patterns, particularly in multicomponent reactions and peptide mimetics design. Recent studies highlight its utility in developing bioactive molecules, with particular relevance to CNS-targeting compounds and enzyme inhibitors. The compound's chiral center at position 4 further expands its potential in asymmetric synthesis.
From a synthetic chemistry perspective, 25504-47-6 serves as a pivotal intermediate for constructing complex nitrogen heterocycles. Its reactivity profile allows for selective transformations at multiple sites: the ester group participates in hydrolysis or aminolysis reactions, while the ketone functionality enables condensation reactions or reductive amination. These characteristics make it particularly valuable in fragment-based drug discovery and lead optimization processes.
The pharmaceutical industry has shown increasing interest in Methyl 2-oxopiperidine-4-carboxylate due to its structural similarity to various natural product cores. Recent patent literature reveals its incorporation into kinase inhibitor scaffolds and GPCR modulators. Furthermore, its compatibility with green chemistry principles aligns with current industry trends toward sustainable synthesis. Researchers are exploring its use in continuous flow chemistry systems and catalytic transformations to improve process efficiency.
Analytical characterization of CAS 25504-47-6 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry. The compound exhibits favorable stability under standard storage conditions, though precautions against moisture sensitivity are recommended. Its physicochemical properties (including solubility in common organic solvents) make it particularly suitable for high-throughput screening applications and combinatorial chemistry approaches.
Emerging applications of Methyl 2-oxopiperidine-4-carboxylate extend beyond traditional pharmaceuticals. Material scientists are investigating its potential as a monomer for functional polymers, while agrochemical researchers explore derivatives as biodegradable templates. The compound's structural tunability allows for the development of specialized chemical probes and imaging agents, addressing current needs in diagnostic development and chemical biology.
Quality control standards for 25504-47-6 have become more stringent in response to industry demands. Leading suppliers now provide detailed certificates of analysis with specifications for residual solvents, heavy metal content, and isomeric purity. The development of scalable synthetic routes has reduced production costs, making this intermediate more accessible for academic research and industrial applications alike.
Recent advancements in computational chemistry have enabled better prediction of Methyl 2-oxopiperidine-4-carboxylate derivatives' properties. Molecular modeling studies reveal interesting conformational preferences that influence biological activity. This computational guidance accelerates the design of novel analogs with improved pharmacokinetic profiles and target selectivity.
The global market for piperidine derivatives like 25504-47-6 continues to expand, driven by demand from contract research organizations and generic drug manufacturers. Regional production capabilities have diversified, with quality-focused suppliers implementing GMP-compliant processes for pharmaceutical-grade material. Current research trends suggest growing applications in proteolysis targeting chimeras (PROTACs) and covalent inhibitor development.
Environmental and regulatory considerations for Methyl 2-oxopiperidine-4-carboxylate production emphasize waste minimization and atom economy. Modern synthetic approaches employ catalytic methods over traditional stoichiometric processes, reflecting the industry's commitment to green chemistry metrics. These developments position CAS 25504-47-6 as a sustainable choice for medicinal chemistry applications.
Future research directions for this compound class include exploration of biocatalytic transformations and photochemical activation strategies. The integration of machine learning in reaction optimization may further enhance the efficiency of 25504-47-6 utilization. As the pharmaceutical industry continues to value structural diversity, Methyl 2-oxopiperidine-4-carboxylate remains a strategically important building block for next-generation therapeutics.
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